molecular formula C26H21N3O3S B2694613 (Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide CAS No. 797796-40-8

(Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide

Cat. No.: B2694613
CAS No.: 797796-40-8
M. Wt: 455.53
InChI Key: YTRPFSYWQBYOIH-ROMGYVFFSA-N
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Description

This compound belongs to the thiazolidinone-acetamide hybrid family, characterized by a central thiazolidin-4-one ring fused with a cyanoacetamide moiety. Key structural features include:

  • Z-configuration: The (Z)-stereochemistry at the thiazolidinone-acetamide junction stabilizes the planar conformation, influencing intermolecular interactions .
  • Substituents: A benzyl group at position 5, a phenyl group at position 3, and a 4-methoxyphenyl acetamide side chain. These groups enhance lipophilicity and modulate electronic properties .
  • Functional groups: The cyano group increases electrophilicity, while the 4-methoxy group contributes to hydrogen-bonding capacity .

Properties

IUPAC Name

(2Z)-2-(5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c1-32-21-14-12-19(13-15-21)28-24(30)22(17-27)26-29(20-10-6-3-7-11-20)25(31)23(33-26)16-18-8-4-2-5-9-18/h2-15,23H,16H2,1H3,(H,28,30)/b26-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRPFSYWQBYOIH-ROMGYVFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide is a compound derived from the thiazolidinone family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Structural Overview

The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen atoms. Modifications at various positions enhance its pharmacological properties. The presence of the cyano and methoxyphenyl groups contributes to its reactivity and biological interactions.

Antidiabetic Activity

Thiazolidinones, including derivatives of this compound, are known to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. Activation of PPAR-γ leads to improved insulin sensitivity and reduced blood glucose levels, making these compounds potential candidates for managing type II diabetes .

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. The mechanism often involves inhibition of cell wall synthesis or disruption of cellular processes essential for microbial survival. For instance, compounds with similar scaffolds have shown effectiveness against pathogens by targeting cytoplasmic Mur ligases .

Antioxidant Activity

The antioxidant properties of this compound can be attributed to its ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This action is vital in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies and Research Findings

  • Anticancer Activity
    • A study highlighted that thiazolidinone derivatives possess antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
    • Another investigation showed that modifications at specific positions on the thiazolidinone scaffold enhanced selectivity toward cancer cells while minimizing toxicity to normal cells .
  • In Vivo Studies
    • Animal models have been employed to assess the therapeutic potential of thiazolidinone derivatives in diabetes and cancer. Results indicated significant reductions in tumor size and blood glucose levels upon treatment with these compounds, supporting their efficacy as therapeutic agents .

Data Table: Biological Activities of Thiazolidinone Derivatives

Activity TypeMechanismExample CompoundIC50/EC50 Values
AntidiabeticPPAR-γ activationTZD derivativesVaries (µM range)
AntimicrobialInhibition of cell wall synthesis5-benzylthiazolidinones0.5 - 10 µg/mL
AntioxidantROS scavengingVarious thiazolidinonesEC50 ~ 0.5 mM
AnticancerInduction of apoptosisMCF-7 selective derivativesIC50 ~ 0.13 - 6.9 µM

Scientific Research Applications

Synthesis of Thiazolidinone Derivatives

The synthesis of thiazolidinones, including (Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide, often involves the Knoevenagel condensation method. This reaction allows for the formation of the thiazolidinone core through the interaction of a thiazolidinone compound with an oxo compound, typically under mild conditions. Various aldehydes or ketones can serve as reactants, facilitating the introduction of functional groups that enhance biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to (Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide have demonstrated significant cytotoxic effects against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds, revealing promising results in inhibiting cell growth across a spectrum of cancer types .

Anti-inflammatory Properties

Thiazolidinones are also recognized for their anti-inflammatory properties . The compound has been investigated for its potential as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico docking studies suggest that the compound forms stable interactions with key amino acids in the enzyme's active site, indicating its potential as a therapeutic agent for inflammatory diseases .

In Vitro Studies

In vitro studies have shown that (Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide exhibits notable antitumor activity against human tumor cells. The mean growth inhibition values indicate a strong efficacy, warranting further investigation into its mechanism of action and therapeutic potential .

Structure Activity Relationship (SAR)

The structure activity relationship (SAR) studies on thiazolidinones have elucidated how modifications at specific positions influence biological activity. For example, substituents at the C5 position significantly affect pharmacological profiles, where hydrophobic or electron-withdrawing groups enhance anticancer activity while maintaining selectivity against non-target proteins .

Summary and Future Directions

The compound (Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide exemplifies the therapeutic potential of thiazolidinones in modern medicinal chemistry. Its applications span across anticancer and anti-inflammatory domains, supported by robust in vitro evidence and SAR insights.

Future research should focus on:

  • In vivo studies to validate efficacy and safety profiles.
  • Mechanistic studies to elucidate pathways affected by this compound.
  • Optimization of chemical structure to enhance selectivity and potency against target diseases.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiazolidinone-Acetamide Derivatives

Compound Name Thiazolidinone Substituents Acetamide Substituent Key Features Reference
Target Compound 5-Benzyl, 3-phenyl 4-Methoxyphenyl Z-configuration; cyano group -
(Z)-N-(4-methoxyphenyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide None at position 5; 3-phenyl 4-Methoxyphenyl Simpler structure; lacks benzyl and cyano groups
(2Z)-2-cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide None at position 5; 3-phenyl 2,4-Dichlorophenyl Electron-withdrawing Cl substituents; higher logP
2-{5-[(3-bromophenyl)methylene]-4-oxo-2-thioxothiazolidin-3-yl}-N-(2-phenylethyl)acetamide 5-(3-Bromobenzylidene); 2-thioxo 2-Phenylethyl Thione instead of oxo; bromine enhances steric bulk
(2Z)-2-cyano-2-[5-(4-methylbenzylidene)-4-oxo-3-phenylthiazolidin-2-ylidene]-N-phenylacetamide 5-(4-Methylbenzylidene); 3-phenyl Phenyl Methyl group increases hydrophobicity; lacks methoxy

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with electron-withdrawing dichlorophenyl in . This difference impacts solubility and reactivity in biological systems.

Hydrogen Bonding and Crystallography

  • Hydrogen Bonding : The acetamide -NH and carbonyl groups participate in intermolecular hydrogen bonds, similar to patterns observed in . The 4-methoxy group further stabilizes crystal packing via C–H···O interactions.
  • Crystal Packing : Compared to morpholine-substituted analogues in , the benzyl group in the target compound may lead to denser molecular packing due to π-π stacking between aromatic rings.

Q & A

Q. What are the standard synthetic routes for (Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(4-methoxyphenyl)acetamide?

The synthesis typically involves condensation reactions between thiosemicarbazides and cyanoacetamide derivatives. For example:

  • Step 1 : Reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux to form the thiazolidinone core .
  • Step 2 : Introducing the 5-benzylidene and 4-oxo groups via Knoevenagel condensation using aromatic aldehydes (e.g., 4-methoxybenzaldehyde) under acidic or basic conditions .
  • Step 3 : Finalizing the Z-isomer by controlling reaction pH (e.g., acetic acid) and temperature to favor thermodynamic stability .
    Key reagents : Sodium acetate, DMF, chloroacetic acid, aromatic aldehydes.

Q. How is the structure of this compound confirmed post-synthesis?

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons, while δ 3.7–4.2 ppm indicate methoxy and benzyl groups. The Z-configuration is validated by coupling constants (e.g., J = 10–12 Hz for olefinic protons) .
    • ¹³C NMR : Signals at ~170 ppm (C=O), 160–165 ppm (cyano group), and 110–120 ppm (thiazolidinone carbons) .
  • LC-MS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns verify molecular weight and purity .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound’s anticancer activity?

  • Variable substituent analysis : Synthesize derivatives with modifications at:
    • C5 position : Replace benzyl with heteroaromatic groups (e.g., pyridyl) to assess π-π stacking effects.
    • N-aryl group : Introduce electron-withdrawing groups (e.g., nitro) to study electronic effects on binding .
  • Biological assays :
    • In vitro cytotoxicity : Test compounds against NCI-60 cancer cell lines (e.g., CNS, breast, kidney) using MTT assays. Calculate IC₅₀ values and compare selectivity indices .
    • Mechanistic studies : Perform flow cytometry (apoptosis) and Western blotting (e.g., caspase-3 activation) to identify pathways.
  • Computational modeling : Use molecular docking (e.g., AutoDock) to predict interactions with targets like tubulin or kinases .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

  • Standardize assay protocols :
    • Use identical cell lines (e.g., MCF-7 for breast cancer) and culture conditions (e.g., 10% FBS, 37°C).
    • Normalize data to positive controls (e.g., doxorubicin) .
  • Meta-analysis of SAR : Compare substituent effects across studies. For example, if 4-methoxyphenyl enhances activity in one study but not another, evaluate solvent polarity or assay sensitivity differences .
  • Reproduce key experiments : Validate high-impact findings (e.g., selective CNS cancer inhibition) in multiple labs to rule out batch variability .

Methodological Notes

  • Contradiction analysis : If SAR data conflict, perform dose-response curves (e.g., 0.1–100 µM) to identify non-linear effects .
  • Stereochemical purity : Use chiral HPLC to confirm Z/E isomer ratios and ensure reproducibility .
  • Data reporting : Include full spectral data (NMR, LC-MS) in supplementary materials for peer validation .

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